molecular formula C12H15NO2 B14035036 [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone

Cat. No.: B14035036
M. Wt: 205.25 g/mol
InChI Key: BAVMVXYQHCAUQS-LLVKDONJSA-N
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Description

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone is a compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone can be achieved through several synthetic routes. One common method involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Petasis reaction for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of [(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group and phenylmethanone moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring with a hydroxymethyl group and a phenylmethanone moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m1/s1

InChI Key

BAVMVXYQHCAUQS-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)CO

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)CO

Origin of Product

United States

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